molecular formula C4H4O2 B3349493 2-Furanol CAS No. 22125-63-9

2-Furanol

Cat. No.: B3349493
CAS No.: 22125-63-9
M. Wt: 84.07 g/mol
InChI Key: ICGWWCLWBPLPDF-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a characteristic odor and is known for its presence in various natural and synthetic processes. This compound is a derivative of furan, a five-membered aromatic ring containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furanol can be synthesized through several methods, including the oxidation of furfural or the hydrolysis of furfuryl alcohol. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic oxidation processes, where furfural is oxidized in the presence of a catalyst such as vanadium pentoxide or manganese dioxide. The reaction is carried out in a reactor vessel under specific temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Furanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Reduction: Furfuryl alcohol is often produced through reduction reactions.

  • Substitution: Halogenated derivatives of this compound are formed during substitution reactions.

Scientific Research Applications

2-Furanol has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

  • Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

  • Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-furanol exerts its effects depends on its specific application. For example, in antimicrobial activity, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are crucial for microbial survival.

Comparison with Similar Compounds

2-Furanol is structurally similar to other furan derivatives such as furfural, furfuryl alcohol, and 2,5-diformylfuran. its unique hydroxyl group at the 2-position gives it distinct chemical properties and reactivity compared to these compounds. While furfural is primarily used as a solvent and chemical intermediate, this compound's hydroxyl group makes it more reactive and suitable for different applications.

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Properties

IUPAC Name

furan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGWWCLWBPLPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176648
Record name 2-Furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22125-63-9, 28755-65-9
Record name 2-Furanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022125639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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